Chiral Purity vs. Racemic Mixtures in Clinical Candidate Synthesis
The target compound is a key intermediate in the synthesis of inidascamine (RL-007), a clinical-stage neuromodulator. The patent literature specifies the use of a chirally pure β-hydroxy-α-amino acid precursor to ensure the correct (2S,3S) or (2R,3S) configuration in the final API [1]. While the (R)-enantiomer (CAS 670253-60-8) is also commercially available, the (S)-configuration is specifically required for constructing the L-serine-derived pharmacophore present in the clinical candidate. The hydrochloride salt form (CAS 670253-53-9) is offered with a certified purity of 95% by leading suppliers, a crucial specification for reproducible downstream coupling reactions [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, 95% purity (HCl salt, CAS 670253-53-9) |
| Comparator Or Baseline | (R)-enantiomer (CAS 670253-60-8) and racemic mixture |
| Quantified Difference | Absolute stereochemical control vs. undefined or opposite chirality; purity ≥95% as supplied. |
| Conditions | Chemical vendor specifications; patent literature for inidascamine synthesis (US20150051253A1) |
Why This Matters
For process chemistry groups scaling up the synthesis of chirally pure drug candidates, sourcing a defined (S)-enantiomer building block eliminates the need for costly chiral resolution steps.
- [1] US Patent US20150051253A1. (2015). (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+) tartrate salt, its method of production and use. View Source
- [2] ChemSpace. (2025). Product Listing: (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CSSB02125426428). View Source
